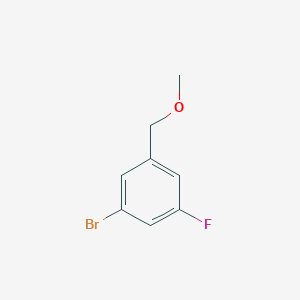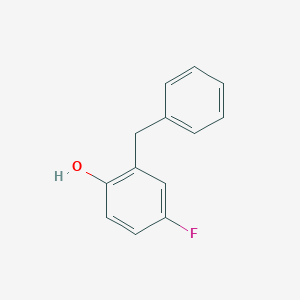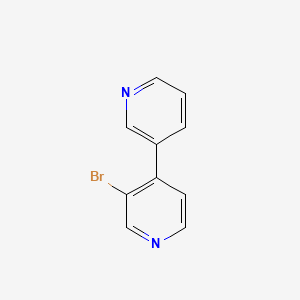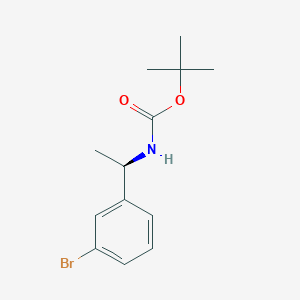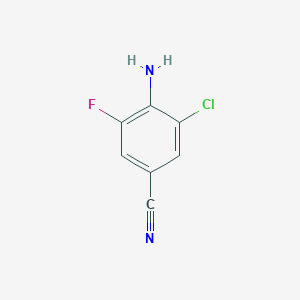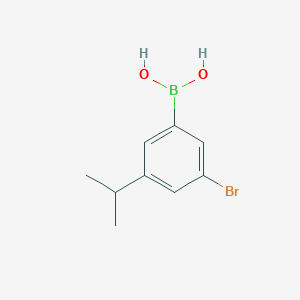
3-Bromo-5-isopropylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-isopropylphenylboronic acid is a chemical compound with the molecular formula C9H12BBrO2 and a molecular weight of 242.91 . It is also known by its IUPAC name, (3-bromo-5-propan-2-ylphenyl)boronic acid .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-isopropylphenylboronic acid can be represented by the InChI code: 1S/C9H12BBrO2/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h3-6,12-13H,1-2H3 . The compound is canonicalized and has a complexity of 164 .Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-5-isopropylphenylboronic acid are not detailed in the available literature, boronic acids are known to be valuable building blocks in organic synthesis . They can undergo various transformations, including oxidations, aminations, halogenations, and CC-bond-formations .Physical And Chemical Properties Analysis
3-Bromo-5-isopropylphenylboronic acid is a solid at room temperature . It has a topological polar surface area of 40.5Ų and a rotatable bond count of 2 . The compound is stored under an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Drug Design and Delivery
Phenylboronic acids, including derivatives like 3-Bromo-5-isopropylphenylboronic acid, are considered for designing new drugs and drug delivery systems. They are particularly useful as boron-carriers suitable for neutron capture therapy .
Diagnostic Agents
These compounds can function as glucose-sensitive polymers , enabling self-regulated insulin release in diabetes treatment and serving as diagnostic agents .
Wound Healing
Phenylboronic acid derivatives have applications in wound healing due to their biological activity, which can be leveraged in medical treatments .
Tumor Targeting
Their ability to target tumors makes them valuable in cancer research, where they can be used to deliver therapeutic agents directly to cancer cells .
Biological Activity
Phenylboronic acids exhibit strong biological activities, including antitumor, antioxidant, anti-inflammatory, antibacterial, and antiviral activities .
Selective Isolation
These compounds are used for the selective isolation of compounds containing vicinal diol groups, such as nucleosides and catecholamines, by forming cyclic boronate complexes .
Molecular Recognition
Phenylboronic acid-functionalized materials can selectively recognize cis-diol containing molecules like saccharides and glycoproteins through reversible covalent reactions .
Drug Delivery Applications
The unique chemistry of phenylboronic acids has led to their use in drug delivery applications, particularly focusing on interactions with sialic acid as a molecular target .
Safety and Hazards
The safety information for 3-Bromo-5-isopropylphenylboronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
(3-bromo-5-propan-2-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BBrO2/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h3-6,12-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQVEISBEIMQOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BBrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

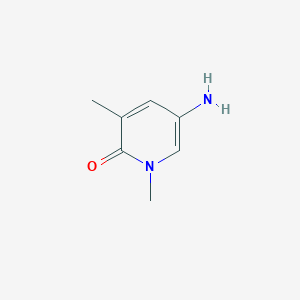
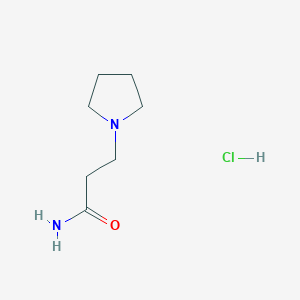
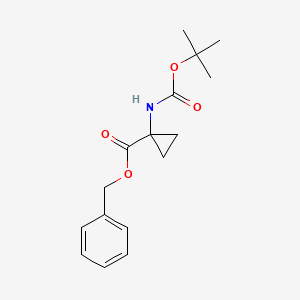



![4-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride](/img/structure/B1374370.png)


